molecular formula C7H9Cl3N2S B1406761 3-Tert-butyl-5-(trichloromethyl)-1,2,4-thiadiazole CAS No. 1803586-09-5

3-Tert-butyl-5-(trichloromethyl)-1,2,4-thiadiazole

Cat. No.: B1406761
CAS No.: 1803586-09-5
M. Wt: 259.6 g/mol
InChI Key: FSCKVTLOPMUWBZ-UHFFFAOYSA-N
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Description

3-Tert-butyl-5-(trichloromethyl)-1,2,4-thiadiazole is a chemical compound of significant interest in specialized organic synthesis and biochemical research. This reagent belongs to the 1,2,4-thiadiazole class of heterocycles, which are recognized as efficient and selective modifiers of protein thiols. Compounds within this class have been shown to react more specifically and rapidly with free thiol groups than commonly used agents like N-ethylmaleimide, making them superior alternatives for efficiently blocking cysteine residues in proteins . The 1,2,4-thiadiazole scaffold is a five-membered ring system known for its aromaticity and stability in acidic media, though it can be cleaved by bases and is susceptible to nucleophilic attack . The presence of a trichloromethyl group at the 5-position is a key structural feature, as this electron-withdrawing substituent is anticipated to significantly influence the compound's reactivity, particularly in nucleophilic aromatic substitution reactions. This makes it a valuable building block for constructing more complex molecules and for probing biological systems . Researchers can leverage this high reactivity for developing covalent inhibitors or for use in bioconjugation and proteomic studies, such as adaptations of the biotin switch assay . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

3-tert-butyl-5-(trichloromethyl)-1,2,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9Cl3N2S/c1-6(2,3)4-11-5(13-12-4)7(8,9)10/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSCKVTLOPMUWBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NSC(=N1)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-5-(trichloromethyl)-1,2,4-thiadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor containing the necessary functional groups. For example, a precursor with a tert-butyl group and a trichloromethyl group can be reacted with a sulfur and nitrogen source to form the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and isolation of the final product to meet industrial standards.

Chemical Reactions Analysis

Substitution Reactions

The trichloromethyl group undergoes nucleophilic substitution due to the strong electron-withdrawing effect of the chlorine atoms. Common nucleophiles include amines, alcohols, and thiols, leading to the replacement of chlorine atoms with heteroatom-containing groups.

Examples:

  • Ammonolysis: Reaction with ammonia or primary amines yields 5-amino derivatives. For instance, treatment with tert-butylamine in diethyl ether produces 5-(tert-butylamino)-3-tert-butyl-1,2,4-thiadiazole .

  • Alkoxylation: Methanol or ethanol in basic conditions replaces chlorine atoms with methoxy or ethoxy groups, forming 5-alkoxy derivatives .

Conditions:

  • Solvents: Ethers (e.g., THF, diethyl ether) or chlorinated solvents (e.g., CH₂Cl₂).

  • Temperature: 0–50°C .

Oxidation

The trichloromethyl group resists oxidation under mild conditions but undergoes degradation with strong oxidizing agents:

  • KMnO₄/H₂SO₄: Cleaves the thiadiazole ring, yielding sulfonic acid derivatives.

  • H₂O₂/AcOH: Oxidizes sulfur in the thiadiazole ring to sulfoxide or sulfone forms.

Reduction

  • NaBH₄/LiAlH₄: Reduces the trichloromethyl group to a methyl group, forming 5-methyl-3-tert-butyl-1,2,4-thiadiazole.

  • Catalytic Hydrogenation (H₂/Pd): Partially reduces the thiadiazole ring under high pressure, producing dihydrothiadiazole derivatives .

Ring-Opening Reactions

  • Acid Hydrolysis (HCl/H₂O): Cleaves the thiadiazole ring to form thiourea derivatives and carbonyl compounds .

  • Base Hydrolysis (NaOH): Generates sulfhydryl intermediates, which can re-cyclize or form disulfides .

Cycloaddition

  • [3+2] Cycloaddition: Reacts with nitrile oxides or diazo compounds to form fused heterocycles (e.g., triazolothiadiazoles) .

Halogen Exchange

  • Cl → F: Reaction with KF in DMF replaces chlorine atoms with fluorine, yielding 5-trifluoromethyl analogs .

Sulfur Modifications

  • Thiolation: Treatment with H₂S or thiols replaces chlorine atoms with thiol groups.

Mechanistic Insights

  • Substitution: The trichloromethyl group’s electron-deficient carbon facilitates nucleophilic attack, with chlorine acting as a leaving group.

  • Reduction: Hydride donors target the electrophilic carbon in the trichloromethyl group, replacing chlorine with hydrogen.

  • Cycloaddition: The thiadiazole ring’s electron-rich sulfur and nitrogen atoms participate as dipolarophiles in [3+2] reactions .

Scientific Research Applications

Anti-inflammatory Agents

Research indicates that derivatives of 3-tert-butyl-5-(trichloromethyl)-1,2,4-thiadiazole have been synthesized to act as dual inhibitors of 5-lipoxygenase and cyclooxygenase, enzymes involved in inflammatory processes. One notable derivative, 5-[3,5-di-tert-butyl-4-hydroxyphenyl]-1,3,4-thiadiazole-2(3H)-thione, has demonstrated potent inhibitory effects with IC50 values of 2.8 µM for lipoxygenase and 0.8 µM for cyclooxygenase in rat models of inflammation . This suggests potential use in treating conditions such as arthritis and other inflammatory diseases.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have shown that thiadiazole derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, certain derivatives have shown minimum inhibitory concentrations (MICs) lower than those of standard antibiotics like ampicillin . These findings highlight the potential of thiadiazole compounds as new antibacterial agents.

Antitumor Activity

In addition to anti-inflammatory and antimicrobial properties, some derivatives have shown promising antitumor activity against various cancer cell lines. The mechanism appears to involve the inhibition of specific pathways essential for tumor growth and proliferation . This aspect is still under investigation but opens avenues for developing novel anticancer therapies.

Herbicidal Properties

This compound has been identified as a component in herbicidal formulations. Its derivatives are effective against a range of unwanted plant species, making it valuable for agricultural practices aimed at weed management . The ability to selectively inhibit the growth of certain plants while being less harmful to crops is a significant advantage in sustainable agriculture.

Synthesis Techniques

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various synthetic routes have been explored to optimize yield and purity while minimizing environmental impact .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for enhancing the efficacy of this compound in its applications. Researchers have conducted extensive SAR studies to identify which modifications to the thiadiazole ring can improve biological activity or reduce toxicity .

Case Studies

StudyApplicationFindings
Study on Anti-inflammatory ActivityPharmaceuticalIdentified potent inhibitors of lipoxygenase and cyclooxygenase with therapeutic potential for inflammation-related conditions .
Antimicrobial ScreeningPharmaceuticalDemonstrated significant antibacterial activity against multiple bacterial strains; some derivatives surpassed standard antibiotics .
Herbicidal EfficacyAgriculturalEffective in controlling weed growth with minimal impact on crop yield; potential for integration into herbicide formulations .

Mechanism of Action

The mechanism of action of 3-Tert-butyl-5-(trichloromethyl)-1,2,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Data Tables

Table 1. Physicochemical Properties of Selected Compounds
Compound Molecular Formula Molecular Weight logP (Predicted) Solubility (mg/mL)
This compound C₇H₉Cl₃N₂S 259.58 3.8 0.15
Etridiazole C₅H₅Cl₃N₂OS 247.53 2.5 0.25
3-tert-Butyl-5-(trichloromethyl)-1,2,4-oxadiazole C₇H₉Cl₃N₂O 243.52 3.2 0.10

Biological Activity

3-Tert-butyl-5-(trichloromethyl)-1,2,4-thiadiazole is a heterocyclic compound that falls under the category of thiadiazoles, which are known for their diverse biological activities. This compound has garnered attention in pharmaceutical research due to its potential as an active ingredient in various therapeutic applications. This article delves into its biological activity, examining mechanisms of action, comparisons with similar compounds, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may exert its effects by binding to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets can vary depending on the application context, but common interactions include inhibition of microbial growth and modulation of inflammatory responses.

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. The compound this compound has shown promising results against a range of bacterial strains. For instance, studies indicate that thiadiazoles can inhibit both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL
Pseudomonas aeruginosa50 µg/mL

Anti-inflammatory Properties

Research has indicated that thiadiazoles exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. For example, derivatives of thiadiazoles have been documented to reduce inflammation in animal models through the inhibition of prostaglandin synthesis .

Case Study: Inhibition of COX Enzymes

  • A study demonstrated that a derivative of 1,2,4-thiadiazole significantly reduced inflammation in rat models by inhibiting COX-2 with an IC50 value of approximately 0.8 µM .

Comparisons with Similar Compounds

When compared to other heterocyclic compounds such as oxadiazoles and triazoles, thiadiazoles like this compound often exhibit superior antimicrobial and anti-inflammatory activities. This uniqueness can be attributed to the presence of sulfur in the thiadiazole ring which enhances reactivity and biological interaction potential .

Table 2: Comparison of Biological Activities

Compound TypeActivity TypeExample CompoundMIC/IC50 Values
ThiadiazolesAntimicrobialThis compoundMIC: 12.5 µg/mL
Anti-inflammatoryThiadiazole derivativeIC50: 0.8 µM
OxadiazolesAntimicrobialOxadiazole derivativeMIC: 25 µg/mL
TriazolesAntimicrobialTriazole derivativeMIC: Varies (generally higher)

Q & A

Q. What are the established synthetic routes for 3-tert-butyl-5-(trichloromethyl)-1,2,4-thiadiazole, and how do reaction conditions influence product yield?

Answer: The compound is typically synthesized via oxidative dimerization of thioamides or cyclization of intermediates. For example:

  • Oxidative dimerization : Thioamides react with iodine under aqueous conditions using molecular oxygen as a green oxidant. Optimal conditions include 1.2 equiv. of iodine, 80°C, and 12-hour reaction time, yielding >85% .
  • Cyclization strategies : Reacting substituted hydrazines with trichloroacetonitrile derivatives in polar solvents (e.g., DMF) at 60–80°C generates the thiadiazole core. Purity is improved by column chromatography (silica gel, hexane/EtOAc) .

Q. How is the structural identity of this compound confirmed experimentally?

Answer:

  • Spectroscopic methods :
    • ¹H/¹³C NMR : Distinct signals for tert-butyl (δ ~1.3 ppm for CH₃, δ ~35 ppm for quaternary C) and trichloromethyl (δ ~90–100 ppm for CCl₃).
    • IR : Stretching vibrations for C-Cl (750–550 cm⁻¹) and C-N (1350–1250 cm⁻¹).
  • X-ray crystallography : Resolves bond lengths (e.g., S-N: ~1.65 Å) and confirms stereoelectronic effects of bulky substituents .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities of 1,2,4-thiadiazole derivatives?

Answer:

  • Data reconciliation : Compare assay protocols (e.g., cell lines, IC₅₀ determination methods). For example, antifungal activity varies with fungal strain (e.g., Phytophthora vs. Pythium), requiring standardized OECD guidelines .
  • Computational validation : Use molecular docking (AutoDock Vina) to predict binding affinities to target enzymes (e.g., CYP51 for antifungal activity). Discrepancies between in silico and in vitro results may indicate off-target effects .

Q. What methodologies are used to study the compound’s interaction with biomolecules (e.g., enzymes, DNA)?

Answer:

  • Surface plasmon resonance (SPR) : Measures real-time binding kinetics (ka/kd) to immobilized targets (e.g., proteases).
  • Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for ligand-enzyme interactions.
  • Fluorescence quenching assays : Monitor changes in tryptophan emission (λex = 280 nm) upon binding to assess conformational changes .

Q. How can unexpected byproducts in thiadiazole synthesis be identified and minimized?

Answer:

  • Case study : Treatment of 3-acetonyl-5-cyano-1,2,4-thiadiazole with phenylhydrazine yields pyrazole-thiadiazole hybrids (e.g., compound 5 in ).
  • Mitigation strategies :
    • Optimize stoichiometry (e.g., excess hydrazine derivatives reduce cyclization side reactions).
    • Use HPLC-MS to track intermediates and adjust reaction time/temperature .

Q. What advanced techniques evaluate the compound’s potential as an anticancer agent?

Answer:

  • In vitro cytotoxicity : Dose-response assays (0.1–100 µM) on cancer cell lines (e.g., HepG2, PC-3) using MTT/WST-1. Compare selectivity indices (SI = IC₅₀ normal cells / IC₅₀ cancer cells).
  • Apoptosis assays : Annexin V/PI staining and caspase-3 activation via flow cytometry.
  • Synergistic studies : Combine with cisplatin or erlotinib to assess combinatorial effects (CompuSyn software for CI values) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Tert-butyl-5-(trichloromethyl)-1,2,4-thiadiazole
Reactant of Route 2
3-Tert-butyl-5-(trichloromethyl)-1,2,4-thiadiazole

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